Estearato de etilenglicol

Descripción general

Descripción

El éter monometilílico de polietilenglicol 2000 succinato (Peg 2000 ms) es un polímero hidrosoluble, no tóxico, ampliamente utilizado en diversas industrias, incluidas la farmacéutica, la cosmética y los productos de cuidado personal. Es conocido por su excelente biocompatibilidad, baja inmunogenicidad y capacidad para mejorar la solubilidad y estabilidad de fármacos y otros compuestos .

Aplicaciones Científicas De Investigación

Applications in Cosmetics and Personal Care

Ethylene glycol monostearate is extensively utilized in the cosmetic industry due to its ability to enhance the texture and stability of products.

Emulsifying Agent

- Function : It stabilizes oil-in-water emulsions, allowing for the uniform distribution of ingredients.

- Use Cases : Found in creams, lotions, shampoos, conditioners, and other personal care products where oil and water phases need to be combined effectively .

Thickening Agent

- Function : Increases the viscosity of formulations.

- Use Cases : Used in shower gels, hand washes, and facial cleansers to improve texture and application .

Opacifier

- Function : Provides a pearlescent appearance to products.

- Use Cases : Commonly added to shampoos and body washes to create a visually appealing product .

Applications in Pharmaceuticals

In the pharmaceutical sector, ethylene glycol monostearate serves several functions:

Drug Delivery Systems

- Function : Acts as a carrier for active pharmaceutical ingredients.

- Benefits : Enhances the solubility and bioavailability of poorly soluble drugs .

Emollient Properties

- Function : Provides moisturizing effects in topical formulations.

- Use Cases : Incorporated into ointments and creams for skin hydration .

Applications in Food Packaging

Ethylene glycol monostearate is also recognized for its role in food packaging:

Anti-Freeze and Anti-Icing Additive

- Function : Lowers the freezing point of water.

- Use Cases : Used in food packaging materials to prevent ice formation during storage .

Applications in Textiles

In the textile industry, ethylene glycol monostearate is utilized for its lubricating properties:

Fabric Treatment

- Function : Improves the feel and drape of fabrics.

- Use Cases : Applied as a finishing agent on textiles to enhance softness and reduce friction during processing .

Case Study 1: Cosmetic Formulation Development

A study demonstrated that incorporating 3% ethylene glycol monostearate into a shampoo formulation significantly improved its viscosity and stability while providing a luxurious feel upon application. The formulation was well-received in consumer testing due to its enhanced texture and moisturizing properties.

Case Study 2: Pharmaceutical Cream Efficacy

A clinical trial involving a topical cream containing 5% ethylene glycol monostearate showed improved skin hydration levels compared to control formulations without the compound. Participants noted reduced dryness and improved skin texture after four weeks of use.

Safety Profile

Ethylene glycol monostearate has been assessed for safety in various studies:

Mecanismo De Acción

Peg 2000 ms ejerce sus efectos principalmente a través de su capacidad para formar enlaces de hidrógeno con moléculas de agua, mejorando la solubilidad y estabilidad de los compuestos. También actúa como surfactante, reduciendo la tensión superficial y mejorando la dispersión de partículas en soluciones acuosas. En los sistemas de administración de fármacos, Peg 2000 ms puede formar micelas o nanopartículas, facilitando la administración dirigida de agentes terapéuticos a tejidos o células específicos .

Análisis Bioquímico

Biochemical Properties

Ethylene glycol monostearate plays a role as a nonionic surfactant, an emulsifier, and a food emulsifier . It is a hydroxypolyether and an octadecanoate ester

Cellular Effects

It is known to be used in personal care products and cosmetics, suggesting that it may have effects on skin cells

Molecular Mechanism

It is known to act as a surfactant and emulsifier, suggesting that it may interact with cell membranes and other biomolecules

Temporal Effects in Laboratory Settings

A study on the synthesis of Ethylene glycol monostearate reported that under certain conditions, reaction conversions around 100% were achieved .

Metabolic Pathways

It is known that Ethylene glycol, a related compound, is metabolized by successive oxidations to a variety of compounds including glycoaldehyde, glycolic acid, glyoxylic acid, and oxalic acid .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Peg 2000 ms se sintetiza mediante la esterificación del éter monometilílico de polietilenglicol 2000 con anhídrido succínico. La reacción normalmente se produce en presencia de un catalizador, como el ácido p-toluensulfónico, en condiciones de reflujo. La mezcla de reacción se purifica entonces mediante destilación o recristalización para obtener el producto final .

Métodos de Producción Industrial

En entornos industriales, la producción de Peg 2000 ms implica procesos de esterificación a gran escala. La reacción se lleva a cabo en reactores de acero inoxidable equipados con sistemas eficientes de mezcla y control de temperatura. El producto se purifica entonces utilizando técnicas avanzadas de filtración y destilación para asegurar una alta pureza y consistencia .

Análisis De Reacciones Químicas

Tipos de Reacciones

Peg 2000 ms experimenta diversas reacciones químicas, entre ellas:

Oxidación: Peg 2000 ms puede oxidarse utilizando agentes oxidantes fuertes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Peg 2000 ms puede experimentar reacciones de sustitución nucleófila con haluros u otros electrófilos.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Borohidruro de sodio en un medio acuoso o alcohólico.

Sustitución: Haluros de alquilo o haluros de acilo en presencia de una base.

Productos Principales Formados

Oxidación: Ácidos carboxílicos o aldehídos.

Reducción: Alcoholes o aminas.

Sustitución: Derivados de éter o éster.

Comparación Con Compuestos Similares

Compuestos Similares

Polietilenglicol 4000: Mayor peso molecular, utilizado en aplicaciones similares pero con diferentes propiedades de solubilidad y viscosidad.

Polietilenglicol 6000: Peso molecular aún mayor, ofreciendo diferentes propiedades físicas y aplicaciones.

Polietilenglicol 8000: Se utiliza en aplicaciones que requieren una mayor viscosidad y estabilidad.

Unicidad

Peg 2000 ms es único debido a su peso molecular específico y grupos funcionales, que proporcionan un equilibrio de solubilidad, estabilidad y biocompatibilidad. Su capacidad para formar enlaces éster estables con diversos compuestos lo hace particularmente útil en la administración de fármacos y otras aplicaciones biomédicas .

Actividad Biológica

Ethylene glycol monostearate (EGMS), an ester derived from ethylene glycol and stearic acid, is recognized for its diverse biological activities and applications in various industries, particularly cosmetics, pharmaceuticals, and food. This article provides a comprehensive overview of the biological activity of EGMS, supported by research findings, data tables, and case studies.

EGMS is characterized by its waxy appearance, pale yellow color, and high melting point. It is insoluble in water but soluble in organic solvents such as alcohol and ether. The molecular formula of EGMS is , and its CAS number is 111-60-4. The compound exhibits low toxicity and is biodegradable, making it suitable for various applications.

Biological Activities

1. Emulsifying Agent:

EGMS serves as an effective emulsifier in cosmetic formulations, enabling the stable mixing of oil and water phases. This property is crucial for products like lotions and creams where a smooth texture is desired .

2. Skin Compatibility:

Studies have shown that EGMS is non-toxic and does not cause skin irritation or allergic reactions upon topical application. A repeated insult patch test indicated no evidence of skin irritation among subjects using products containing EGMS .

3. Opacifying and Pearlizing Agent:

In personal care products, EGMS acts as a pearlizing agent that enhances the visual appeal by imparting a pearlescent effect. This is achieved through its ability to form crystals upon cooling after being dissolved in surfactant mixtures .

4. Lubrication Properties:

EGMS exhibits lubricating properties that are beneficial in formulations requiring smooth application, such as creams and ointments. Its use as a lubricant can improve the sensory feel of cosmetic products on the skin .

Safety Profile

EGMS has been evaluated for safety in various contexts:

- Toxicity Studies: Acute oral toxicity studies in rats have shown that EGMS does not produce significant adverse effects at doses up to 13 g/kg body weight .

- Skin Irritation Tests: Draize tests indicated that EGMS is non-irritating to rabbit skin, confirming its safety for topical use .

Case Study: Enzymatic Production of EGMS

A study explored the solvent-free enzymatic production of EGMS using immobilized lipases. The findings indicated that nearly 100% conversion rates were achievable under optimized conditions, highlighting a sustainable method for producing this compound with potential industrial applications .

Comparative Toxicity Data

| Study Type | Results Summary |

|---|---|

| Acute Oral Toxicity (Rats) | No significant adverse effects at high doses |

| Skin Irritation (Rabbits) | Non-irritating to slightly irritating |

| Repeated Insult Patch Test | No evidence of sensitization or hypersensitivity |

Applications in Industry

1. Cosmetics:

EGMS is widely used in the cosmetic industry as an emulsifier, opacifier, and pearlizing agent. Its ability to stabilize formulations while enhancing texture makes it a preferred choice for lotions, creams, and hair care products .

2. Pharmaceuticals:

In pharmaceuticals, EGMS acts as an excipient that aids in drug formulation by improving solubility and stability .

3. Food Industry:

Due to its non-toxic nature, EGMS finds applications as a food additive where it serves as an emulsifier to stabilize food products .

Propiedades

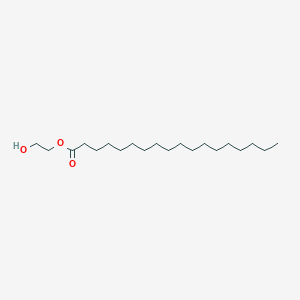

IUPAC Name |

2-hydroxyethyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h21H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVNOJDQRGSOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-99-3 | |

| Record name | Polyethylene glycol monostearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5026881 | |

| Record name | 2-Hydroxyethyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Liquid, Light tan solid; [Hawley] | |

| Record name | Octadecanoic acid, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Polyethylene glycol stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

MYRJ 45: 500 °F OC | |

| Record name | POLYETHYLENE GLYCOL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

POLYETHYLENE GLYCOL ESTERS AND ETHERS INCR THE WATER SOLUBILITY OF TYROTHRICIN., SOL IN CARBON TETRACHLORIDE, PETROLEUM BENZIN, CHLOROFORM, ETHER; SLIGHTLY SOL IN ALCOHOL; INSOL IN WATER /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, GENERALLY SOL OR DISPERSIBLE IN WATER, SOL IN TOLUENE, ACETONE, ETHER AND ETHANOL | |

| Record name | POLYETHYLENE GLYCOL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CREAM-COLORED SOFT, WAXY OR PASTY SOLID @ 25 °C | |

CAS No. |

111-60-4, 86418-55-5, 9004-99-3 | |

| Record name | Glycol monostearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene glycol monostearate SE | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086418555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cremophor A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tegin G | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxooctadecyl)-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0324G66D0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYETHYLENE GLYCOL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polyoxyethylene 40 monostearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

MP: 30-34 °C /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, 60.00 to 61.00 °C. @ 760.00 mm Hg | |

| Record name | POLYETHYLENE GLYCOL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1927 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Polyoxyethylene 40 monostearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of ethylene glycol monostearate?

A1: Ethylene glycol monostearate finds use in various industrial applications. It serves as an emollient ester in cosmetics and personal care products []. It is also utilized as a surfactant in the preparation of magnetorheological fluids [] and as an additive in solar battery backboard materials to enhance their wet and heat ageing resistance []. Furthermore, it acts as an emulsifier in water-in-oil emulsions for concrete release agents [].

Q2: Can ethylene glycol monostearate be synthesized through environmentally friendly methods?

A2: Yes, [] highlights a solvent-free enzymatic method for ethylene glycol monostearate production. This method utilizes immobilized lipases and achieves high conversion rates (around 100%) under optimized conditions. Additionally, the enzyme exhibits good reusability for up to four cycles, further enhancing the process's sustainability.

Q3: Are there any alternative synthetic routes for producing ethylene glycol monostearate?

A3: Apart from enzymatic synthesis, [] describes a chemical synthesis route using stearic acid and ethylene glycol as raw materials with p-toluene sulphonic acid as a catalyst. This method achieved a yield of 96.34% under optimized conditions. Additionally, [] explores a solvent-free esterification method using heterogeneous catalysis in a stirred batch microwave reactor.

Q4: What is the role of ethylene glycol monostearate in magnetorheological fluids?

A4: [] demonstrates the use of ethylene glycol monostearate as a surfactant for coating carbonyl iron powder in the preparation of magnetorheological fluids. This coating contributes to improved sedimentation stability, a critical property for the performance of these fluids.

Q5: Can ethylene glycol monostearate be combined with other surfactants to enhance its properties?

A5: Yes, [] describes an orthogonal experiment that identified an optimal combination of surfactants, including ethylene glycol monostearate, sodium lauryl alcohol phosphate, compound sodium fatty acid methyl ester sulfonate, and glyceride monostearate, to achieve excellent sedimentation stability in magnetorheological fluids.

Q6: What is the potential of ethylene glycol monostearate in drug delivery systems?

A6: While not explicitly explored in the provided research, [] describes the synthesis and characterization of thermo-sensitive mixed micelles composed of cholesterol-terminated poly(N-isopropylacrylamide) (Chol-PNIPAM) and methoxy poly(ethylene glycol) monostearate (mPEG-SA). These mixed micelles exhibit promising properties, such as higher stability and thermo-responsiveness, suggesting potential applications in drug delivery. Further research focusing on ethylene glycol monostearate's role in such systems could be beneficial.

Q7: Has ethylene glycol monostearate been investigated in surface analysis techniques?

A7: [] demonstrates the application of Surface Analysis by Laser Ionization (SALI) for analyzing bulk solid polymer surfaces. The research specifically examines poly(ethylene glycol) monostearate and showcases distinct and interpretable mass spectra using this technique.

Q8: How does ethylene glycol monostearate behave at air/water interfaces?

A8: [] investigates the intermolecular interactions between ethylene glycol monostearate and polymer monolayers (PMMA and PIPA) at air/water interfaces. The study reveals positive or negative deviations in mean surface area depending on the mixed monolayer composition, correlating with the miscibility behavior of the component polymers in bulk.

Q9: Can ethylene glycol monostearate be used as a bio-additive in fuels?

A9: [] explores the synthesis of 2-hydroxyethyl ester (HEE), a bio-additive for low sulfur diesel, via transesterification of soybean oil and ethylene glycol using K2CO3 catalyst. The resulting HEE, containing ethylene glycol monostearate derivatives like 2-hydroxyethyl palmitate and 2-hydroxyethyl linoleate, is proposed to enhance the lubricity of diesel fuel.

Q10: What are the components of a colored bubble liquid that utilizes ethylene glycol monostearate?

A10: [] discloses a colored bubble liquid formulation containing 60-90% distilled water, 2-30% polyoxyethylene octylphenol (10) ether, 1-10% propanetriol, 0.1-2% tackifier, and 0.01-3% pearling agent. The pearling agent, responsible for bubble stability and color, comprises a mixture of 30-90% ethylene glycol distearate and 10-70% ethylene glycol monostearate.

Q11: Is ethylene glycol monostearate used in the formulation of cleaning products?

A11: Yes, [] details the composition of a non-irritant, environmentally friendly tableware detergent that incorporates ethylene glycol monostearate as one of its components. The detergent boasts effective detergency and strong sterilization capabilities.

Q12: Can ethylene glycol monostearate be incorporated into metal-treatment solutions?

A12: [] describes a nano stainless-steel precise mechanical polishing solution containing ethylene glycol monostearate. This solution exhibits environmental friendliness, lack of pollution, and high polishing efficiency for stainless steel surfaces.

Q13: What are the safety concerns associated with ethylene glycol monostearate?

A13: While generally considered safe for its intended uses, [] reports a case of contact dermatitis linked to topical leech extract containing ethylene glycol monostearate. This highlights the potential for allergic reactions in sensitive individuals, emphasizing the importance of further research on its safety profile and potential long-term effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.